molecular formula C7H14ClNO B11756214 [(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride

[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride

Cat. No.: B11756214
M. Wt: 163.64 g/mol
InChI Key: IGLYYXORKQCAHX-VWZUFWLJSA-N
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Description

[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclic ring system with a hydroxyl group and a hydrochloride salt, which can influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the hydroxyl group and the hydrochloride salt. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic ring system through cyclization reactions involving suitable precursors.

    Hydroxylation: Introduction of the hydroxyl group using reagents such as hydrogen peroxide or osmium tetroxide.

    Hydrochloride Formation: Conversion to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.

    Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic ring system or the hydroxyl group.

    Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and bicyclic structure may allow it to bind to enzymes or receptors, influencing biological pathways. The hydrochloride salt can enhance its solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    [(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol: The non-hydrochloride form of the compound.

    [(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol acetate: An acetate derivative with different solubility and reactivity.

    [(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol sulfate: A sulfate derivative with distinct chemical properties.

Uniqueness

[(1R,5R,6S)-3-azabicyclo[320]heptan-6-yl]methanol hydrochloride is unique due to its specific combination of a bicyclic ring system, hydroxyl group, and hydrochloride salt

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-4-6-1-5-2-8-3-7(5)6;/h5-9H,1-4H2;1H/t5-,6+,7+;/m0./s1

InChI Key

IGLYYXORKQCAHX-VWZUFWLJSA-N

Isomeric SMILES

C1[C@H]2CNC[C@H]2[C@H]1CO.Cl

Canonical SMILES

C1C2CNCC2C1CO.Cl

Origin of Product

United States

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